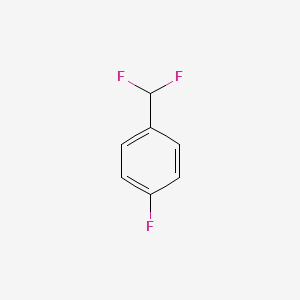

![molecular formula C11H12F3N3O2 B1303611 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 58315-38-1](/img/structure/B1303611.png)

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Overview

Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been studied for its potential pharmacological properties and its role as an intermediate in organic synthesis. It is related to a class of compounds that interact with serotonin receptors in the brain, which can influence serotonin turnover and potentially act as serotonin receptor agonists .

Synthesis Analysis

The synthesis of related piperazine compounds typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine has been described, with a total yield of 48.2% . Although the specific synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is not detailed in the provided papers, similar methods may be applicable.

Molecular Structure Analysis

The molecular structure of related nitrophenyl piperazine compounds has been characterized using techniques such as nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR), Raman spectroscopy, and X-ray crystallography . Conformational analysis and vibrational assignments have been examined using density functional theory (DFT) . For instance, the hydrogen of the NH group in piperazine and the phenyl fragment of 1-(2-nitrophenyl)piperazine are equatorially oriented relative to the piperazine ring .

Chemical Reactions Analysis

The chemical behavior of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine under physiological conditions can be inferred from studies on similar compounds. For example, 1-(m-trifluoromethylphenyl)-piperazine has been shown to decrease the concentration of 5-hydroxyindoleacetic acid (5-HIAA) in rat brain without altering serotonin levels, suggesting a decrease in serotonin turnover . This indicates that such compounds can undergo biologically relevant interactions, particularly with neurotransmitter systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl piperazine derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, the crystal structure of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with specific lattice parameters, and its packing reveals the presence of hydrogen bonding and stacking interactions that stabilize the crystal lattice . The thermal stability of these compounds can be determined using techniques like thermogravimetric analysis (TG-DTA) and differential scanning calorimetry (DSC) . These properties are crucial for understanding the compound's behavior in different environments and potential applications in pharmaceutical formulations.

Scientific Research Applications

Crystal Structures and Conformations

- The study of crystal structures and conformations of trifluoromethylnitrobenzene analogues, including compounds related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, revealed details about their molecular arrangements and interactions. These compounds adopt a rod-like conformation with distinct packing arrangements, contributing to the understanding of molecular interactions and stability in various environments (Lynch & Mcclenaghan, 2004).

Synthesis and Intermediate Applications

- The synthesis of various derivatives and analogues of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine plays a significant role in the development of pharmaceutical intermediates. Improved synthesis processes for these compounds have led to more efficient production, which is crucial for their use in the synthesis of other complex molecules (Zhen-yuan, 2006).

Potential Anticancer Activities

- Research on 1,2,4-triazine derivatives bearing piperazine amide moiety, related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, has shown promising antiproliferative effects against breast cancer cells. Such studies highlight the potential of these compounds in developing new anticancer treatments (Yurttaş et al., 2014).

Antimicrobial Evaluation

- Synthesized hydrazones of related compounds have been tested for antibacterial and antifungal activities, contributing to the search for new antimicrobial agents. This includes evaluating their effectiveness against various bacteria and fungi, which can lead to novel treatments for infectious diseases (Yung et al., 1971).

Repurposing for Neglected Tropical Diseases

- Derivatives of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine have been explored for treating neglected tropical diseases, such as visceral leishmaniasis. This highlights the compound's versatility and potential in addressing global health challenges (Thompson et al., 2016).

Development of Novel Insecticides

- Research has also focused on the development of novel insecticides based on the structural framework of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. Such studies contribute to the agricultural sector by providing new methods for pest control (Cai et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, suggests that it should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .

properties

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBUPGXTLFRIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377937 | |

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine | |

CAS RN |

58315-38-1 | |

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58315-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)